REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](F)=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1.O.[NH2:12][NH2:13].C(O)CC>ClC>[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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16.6 g
|
Type
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reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)F)F)F
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Name
|
|
Quantity
|
20.12 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting mixture was refluxed 3 hours
|
Duration
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3 h
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Type
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DISTILLATION
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Details
|
distilled under a reduced pressure
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Type
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CUSTOM
|
Details
|
to remove the solvent
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Type
|
CUSTOM
|
Details
|
The residue thus obtained
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
The dried organic layer was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)F)F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 85.24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |